1-cyclopropylcyclobutan-1-ol
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Overview
Description
1-Cyclopropylcyclobutan-1-ol is a cyclic alcohol that contains both a cyclopropyl and a cyclobutane ring. This compound is of interest due to its unique structure, which combines the strain of a three-membered cyclopropyl ring with the slightly larger four-membered cyclobutane ring. The molecular formula of this compound is C7H12O, and it has a molecular weight of 112.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylcyclobutan-1-ol can be synthesized through various methods involving the formation of cyclopropane and cyclobutane rings. One common approach is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl or cyclobutyl Grignard reagents
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic systems. The use of palladium-catalyzed cross-coupling reactions with cyclopropylmagnesium bromide and aryl bromides has also been reported to produce cyclopropyl arenes in good yields .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylcyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained nature of the cyclopropyl and cyclobutane rings makes them highly reactive under certain conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding alcohols or alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the cyclopropyl or cyclobutane rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylcyclobutanone, while reduction could produce cyclopropylcyclobutane .
Scientific Research Applications
1-Cyclopropylcyclobutan-1-ol has several applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure makes it a valuable building block for the synthesis of more complex molecules. Additionally, it has been used in the development of new catalytic systems and as a model compound for studying the reactivity of strained rings .
Mechanism of Action
The mechanism of action of 1-cyclopropylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The strained rings in its structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropane: A three-membered ring compound known for its high reactivity due to angle strain.
Cyclobutane: A four-membered ring compound with less strain compared to cyclopropane but still reactive.
Cyclopropylmethanol: A compound with a cyclopropyl ring and a hydroxyl group, similar to 1-cyclopropylcyclobutan-1-ol but lacking the cyclobutane ring.
Uniqueness: this compound is unique due to the combination of both cyclopropyl and cyclobutane rings in its structure. This dual-ring system imparts distinct reactivity and properties compared to compounds with only one type of strained ring .
Properties
CAS No. |
89896-69-5 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-cyclopropylcyclobutan-1-ol |
InChI |
InChI=1S/C7H12O/c8-7(4-1-5-7)6-2-3-6/h6,8H,1-5H2 |
InChI Key |
AAUCCPBMMDKYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2CC2)O |
Purity |
95 |
Origin of Product |
United States |
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